molecular formula C8H10FN B1298874 2-Fluorophenethylamine CAS No. 52721-69-4

2-Fluorophenethylamine

Cat. No.: B1298874
CAS No.: 52721-69-4
M. Wt: 139.17 g/mol
InChI Key: RIKUOLJPJNVTEP-UHFFFAOYSA-N
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Description

2-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a fluorine atom is substituted at the second position of the benzene ring. This compound is an amine and is known for its applications in various chemical syntheses and research fields .

Scientific Research Applications

2-Fluorophenethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Safety and Hazards

2-Fluorophenethylamine is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper found discusses the use of this compound in a solvent composed of a hydrophobic amine combined with an acidic, hydrophobic alcohol for CO2 capture .

Mechanism of Action

Target of Action

As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release or reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in the concentration of certain neurotransmitters in the synaptic cleft, potentially altering signal transmission between neurons .

Biochemical Pathways

Given its potential interaction with neurotransmitter systems, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation . The downstream effects of these changes could include alterations in mood, cognition, and behavior, although this would depend on the specific neuronal circuits involved .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties would influence the bioavailability of 2-Fluorophenethylamine, determining the concentration of the compound that reaches its targets .

Result of Action

If it does modulate neurotransmitter systems as suggested, it could potentially alter neuronal activity and synaptic plasticity, leading to changes at the cellular and network levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to this compound .

Biochemical Analysis

Biochemical Properties

2-Fluorophenethylamine plays a role in biochemical reactions primarily through its interaction with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as monoamine oxidase (MAO). Monoamine oxidase is responsible for the breakdown of monoamines, and this compound can affect this process by either being metabolized by the enzyme or inhibiting its activity. Additionally, this compound may interact with neurotransmitter receptors, altering their function and impacting neurotransmission .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by interacting with neurotransmitter receptors, leading to changes in intracellular signaling cascades. This compound may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity and downstream signaling pathways. Additionally, this compound may inhibit or activate enzymes like monoamine oxidase, leading to changes in the levels of neurotransmitters and other metabolites. These interactions can result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular metabolism. Toxic or adverse effects may be observed at high doses, including neurotoxicity and alterations in behavior. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase. This enzyme can metabolize this compound, leading to the formation of metabolites that can further interact with other biomolecules. The compound may also influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenethylamine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitromethane in the presence of a base to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogen and a suitable catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenethylamine is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKUOLJPJNVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349152
Record name 2-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52721-69-4
Record name 2-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To tetrahydrofuran (5 ml) was added under ice-cooling with stirring 40% aqueous methylamine solution (5 ml) and 2-fluorobenzylbromide (1.00 g, 5.29 mmol) dissolved in tetrahydrofuran (2 ml), and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography to give the title compound (0.65 g, yield 87%) as a colorless oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-fluorophenethylamine suitable for natural gas sweetening?

A1: this compound, when combined with other components like 4-methoxy phenol and polyethylene glycol dibutyl ether, forms a hydrophobic solvent (HPS) with high selectivity for acid gases like H₂S and CO₂ over hydrocarbons like methane (CH₄) and ethane (C₂H₆) []. This selectivity stems from 2-FPEA's amine group, which can chemically interact with acid gases while minimally affecting hydrocarbons [].

Q2: How does the performance of 2-FPEA-based HPS compare to conventional solvents for CO₂ capture?

A2: Research suggests that 2-FPEA-based HPS, particularly when combined with octafluoropentanol, demonstrates promising CO₂ capture capabilities []. The hydrophobic nature of these solvents leads to lower heats of absorption and lower solvent loading at elevated temperatures, even under high CO₂ pressure []. This translates to a potential reduction in reboiler heat duty, a major energy consumer in conventional amine-based CO₂ capture processes [].

Q3: What analytical techniques are used to study the properties and performance of 2-FPEA in carbon capture applications?

A3: Researchers employ various techniques to characterize 2-FPEA and its role in HPS for carbon capture. These include:

  • Determining Henry's Law constants: This measures the solubility of gases like H₂S, CO₂, CH₄, and C₂H₆ in the HPS at different temperatures [].
  • Vapor-liquid equilibrium (VLE) measurements: This helps understand the distribution of gases between the gas and liquid phases, crucial for designing efficient absorption and regeneration processes [].
  • Calorimetry: Measuring the heat of absorption provides insights into the energy efficiency of the capture process [].

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